molecular formula C4H7BrO B3265891 2-Bromocyclobutan-1-ol CAS No. 412346-15-7

2-Bromocyclobutan-1-ol

Cat. No. B3265891
CAS RN: 412346-15-7
M. Wt: 151.00 g/mol
InChI Key: AOICBJMMIUUGPQ-UHFFFAOYSA-N
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Description

2-Bromocyclobutan-1-ol is a chemical compound with the molecular formula C4H7BrO . It has an average mass of 151.002 Da and a monoisotopic mass of 149.968018 Da . It is also known by other names such as 2-Bromcyclobutanol .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with a bromine atom and a hydroxyl group attached . The exact 3D structure and other details can be found in chemical databases like ChemSpider .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, cyclobutane derivatives are known to participate in various reactions. For instance, photoredox catalysis can promote the single-electron oxidation of cyclobutanes . The resulting radical cations can undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 . Its boiling point is 185.6±33.0 °C at 760 mmHg, and it has a vapour pressure of 0.2±0.8 mmHg at 25°C . The enthalpy of vaporization is 49.1±6.0 kJ/mol, and the flash point is 66.0±25.4 °C .

Scientific Research Applications

1. Spectral Analysis and Molecular Structure

  • Vibrational Spectra and Structure Analysis : Research on bromocyclobutane, a related compound to 2-bromocyclobutan-1-ol, has provided detailed insights into its vibrational spectra and molecular structure. Studies have recorded infrared spectra in both liquid and vapor phases, contributing to the understanding of molecular vibrations and structures of such compounds (Durig & Green, 1967).

2. Conformational Analysis

  • Structural Analysis in Cyclobutanique Series : The structural behavior of bromocyclobutane has been analyzed, revealing its existence in different conformations under varying conditions. This research provides foundational knowledge for understanding the behavior of similar cyclobutane derivatives, including this compound (Karimine et al., 1987).

3. Microwave Spectroscopy

  • Microwave Spectrum Studies : Investigations into the microwave spectrum of bromocyclobutane and its isotopic species have contributed to the understanding of rotational transitions and structural parameters, which are essential for studying related compounds like this compound (Rothschild & Dailey, 1962).

4. Organic Synthesis Applications

  • Synthesis and Reactivity in Organic Chemistry : Research on the synthesis and reactivity of related compounds, such as bromobenzocyclobutene, provides insights into the potential applications of this compound in organic synthesis. This includes the formation of zirconacycles and their subsequent reactions (Ramakrishna & Sharp, 2003).

5. Thermodynamics and Kinetics

  • Thermal Unimolecular Decomposition : The study of the thermal decomposition of bromocyclobutane helps in understanding the thermodynamics and kinetics relevant to this compound. Such research is vital for predicting the stability and reaction pathways of these compounds (King & Gilbert, 1980).

Safety and Hazards

As with any chemical compound, handling 2-Bromocyclobutan-1-ol requires appropriate safety measures. It’s important to avoid contact with skin and eyes and to use personal protective equipment . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name

2-bromocyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOICBJMMIUUGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665369
Record name 2-Bromocyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

412346-15-7
Record name 2-Bromocyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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